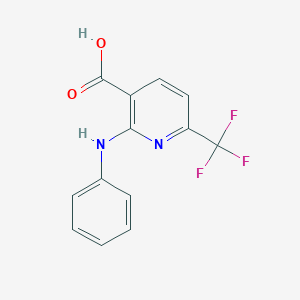
2-Phenylamino-6-trifluoromethyl-nicotinic acid
Cat. No. B8378063
M. Wt: 282.22 g/mol
InChI Key: JSPWKMQFQLETEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08501732B2
Procedure details


In a 50 mL round-bottomed flask, 2-chloro-6-(trifluoromethyl)-nicotinic acid (5 g, 22.2 mmol) was combined with THF (20 mL) to give a dark red solution. The reaction solution was cooled to −78° C., lithium hexamethyldisilazane (LiHMDS, 1.0 M in THF) (66.5 mL, 66.5 mmol) was added and stirred for 2 hr. A solution of aniline (19.6 g, 19.2 mL, 210 mmol) in THF (20 mL) was added dropwise to the reaction and the reaction was allowed to gradually warm at room temperature. The resultant reaction was stirred overnight. The reaction mixture was diluted with ethyl acetate (250 mL). The organic layers were combined, washed with saturated aqueous NaHCO3 (2×150 mL), H2O (1×50 mL), and brine (1×50 mL). The organic layers were dried over MgSO4 and concentrated in vacuo. The compound was triturated in ether to give of 2-phenylamino-6-trifluoromethyl-nicotinic acid (6.19 g, 98.9%) as a light brown solid. The material was not further purified.






Yield
98.9%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C[Si](C)(C)N[Si](C)(C)C.[Li].[NH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>C1COCC1.C(OCC)(=O)C>[C:26]1([NH:25][C:2]2[N:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:1.2,^1:23|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=N1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
66.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C.[Li]
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 2 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark red solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to gradually warm at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred overnight
|
|
Duration
|
8 (± 8) h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous NaHCO3 (2×150 mL), H2O (1×50 mL), and brine (1×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layers were dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The compound was triturated in ether
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)NC1=C(C(=O)O)C=CC(=N1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.19 g | |
| YIELD: PERCENTYIELD | 98.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
